1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione

Description

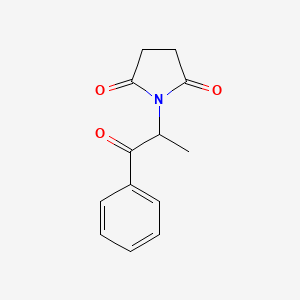

1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione is a succinimide derivative characterized by a pyrrolidine-2,5-dione core substituted at the nitrogen atom with a 1-oxo-1-phenylpropan-2-yl group (Fig. 1). This substituent consists of a phenyl group attached to a ketone moiety within a propan-2-yl chain, resulting in a molecular formula of C₁₃H₁₃NO₃ and a molecular weight of 231.25 g/mol .

Properties

IUPAC Name |

1-(1-oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-9(14-11(15)7-8-12(14)16)13(17)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXTSYQATORYQIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1)N2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Substituted Amines with Succinic Anhydride

- Step 1 : Synthesis of 1-amino-1-phenylpropan-2-one via a Henry reaction between benzaldehyde and nitroethane, followed by reduction and oxidation.

- Step 2 : Reaction of the amine with succinic anhydride under reflux in acetic acid to form the succinimide ring.

- Solvent: Acetic acid

- Temperature: 110–120°C (reflux)

- Catalyst: None (thermal cyclization)

Yield : ~75–85% (estimated based on analogous reactions).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 6–8 hours |

| Purity (HPLC) | ≥98% |

Friedel-Crafts Acylation Followed by N-Alkylation

- Step 1 : Friedel-Crafts acylation of benzene with chloroacetone to form 1-phenylpropan-1-one.

- Step 2 : Bromination at the α-position using N-bromosuccinimide (NBS) to yield 2-bromo-1-phenylpropan-1-one.

- Step 3 : N-Alkylation of pyrrolidine-2,5-dione with the brominated ketone using NaH in DMF.

- Solvent: DMF

- Base: Sodium hydride (NaH)

- Temperature: 0°C → room temperature

Yield : ~60–70%.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 12 hours |

| Byproducts | ≤5% (unreacted starting material) |

Hydrogenation of Furan Derivatives

- Step 1 : Synthesis of 5-hydroxy-4-(1-oxo-1-phenylpropan-2-yl)furan-2-one via condensation of glyoxylic acid and valeraldehyde in the presence of morpholine.

- Step 2 : Hydrogenation using Pd/C (5%) in isopropanol under 0.2–0.5 bar H₂ pressure to reduce the furan ring to pyrrolidine-2,5-dione.

- Catalyst: 5% Pd/C

- Solvent: Isopropanol

- Pressure: 0.2–0.5 bar H₂

Yield : ~82–90%.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 20–24 hours |

| Selectivity | >95% for cis-isomer |

Comparison of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Cyclization | High purity | Multi-step synthesis | 75–85 |

| Friedel-Crafts | Scalable | Requires harsh conditions | 60–70 |

| Hydrogenation | High selectivity | Specialized equipment | 82–90 |

Critical Analysis

- Cyclization Route : Ideal for small-scale synthesis but limited by the instability of the α-amino ketone intermediate.

- Friedel-Crafts Route : Efficient for introducing the aryl ketone group but prone to side reactions (e.g., over-acylation).

- Hydrogenation Route : Most efficient for industrial applications, though dependent on Pd catalyst availability.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used to introduce different functional groups into the compound.

Major Products Formed: The reactions of this compound can lead to the formation of various derivatives, including hydroxylated, halogenated, and alkylated products. These derivatives have different chemical and physical properties, making them suitable for diverse applications.

Scientific Research Applications

Medicinal Chemistry

1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structural features allow it to interact with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that derivatives of pyrrolidine compounds can exhibit significant anticancer properties. For instance, studies have shown that similar compounds demonstrate cytotoxic effects against cancer cell lines such as A549 (human lung adenocarcinoma) when tested in vitro. The mechanism often involves the modulation of signaling pathways or direct interaction with cellular receptors .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It participates in various chemical reactions, including oxidation, reduction, and substitution reactions.

Table 1: Common Reactions Involving this compound

Agrochemicals

The compound's reactivity makes it suitable for developing agrochemical products such as pesticides and herbicides. Its ability to modify biological pathways can be leveraged to create effective agricultural solutions.

Case Study: Pesticide Development

Research has focused on synthesizing novel derivatives that exhibit insecticidal properties. For example, modifications to the pyrrolidine structure have led to compounds with enhanced efficacy against specific pests while minimizing environmental impact .

Mechanism of Action

The mechanism by which 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione exerts its effects depends on its specific application. In pharmaceuticals, the compound may interact with biological targets, such as enzymes or receptors, to modulate their activity. The molecular pathways involved can vary, but they often include binding to active sites or altering signaling cascades.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Pyrrolidine-2,5-dione derivatives vary widely based on their substituents, which influence solubility, lipophilicity, and bioactivity. Below is a comparative analysis of key analogs:

Key Observations:

- Bulky substituents (e.g., 4-bromophenyloxy in ) correlate with enhanced GABA-transaminase inhibition, suggesting the target’s phenyl group may similarly influence enzyme interactions .

Anticonvulsant Activity

Pyrrolidine-2,5-dione derivatives with aryl or heterocyclic substituents exhibit anticonvulsant properties via voltage-gated ion channel modulation or GABAergic enhancement:

- Compound 4 (): ED₅₀ of 32 mg/kg in seizure models, superior to valproic acid (ED₅₀ = 270 mg/kg), attributed to balanced sodium/calcium channel inhibition .

- 1-(4-Acetylphenyl)-3-(4-Bromophenyloxy)-pyrrolidine-2,5-dione (): Inhibits GABA-transaminase (IC₅₀ = 100.5 μM), a mechanism shared with vigabatrin, a clinical anti-epileptic .

The target compound’s phenyl ketone group may similarly stabilize interactions with ion channels or enzymes, though empirical validation is required.

Antimicrobial Activity

Mannich base derivatives (e.g., 1-((pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione) demonstrate moderate antimicrobial activity against Gram-positive and fungal strains (). The target’s phenyl group could enhance membrane disruption or protein binding, but its lack of polar groups (e.g., -NH₂) may reduce solubility and efficacy compared to aminophenyl analogs .

Receptor Affinity

Derivatives with electron-withdrawing groups (e.g., -CF₃, -Br) show high affinity for serotonin receptors (5-HT₁ₐ) and serotonin transporters (SERT) (). For example:

The target compound’s phenylpropanoyl group may sterically hinder receptor binding compared to smaller substituents, though its aromaticity could facilitate π-π interactions in receptor pockets.

Biological Activity

1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione, also known by its CAS number 96679-45-7, is a compound with the molecular formula C13H13NO3 and a molecular weight of 231.25 g/mol. Its structure features a pyrrolidine ring substituted with keto groups and a phenyl group, which endows it with unique biological properties. This article delves into the compound's biological activity, synthesis methods, and potential applications in medicinal chemistry.

The compound can be synthesized through various methods, typically involving the reaction of phenylacetone with suitable amines under controlled conditions. The synthesis often requires catalysts and heating to facilitate the formation of the pyrrolidine ring. Advanced industrial methods may utilize continuous flow reactors to optimize yield and purity.

The biological activity of this compound is largely attributed to its interaction with specific biological targets such as enzymes and receptors. The compound's mechanism may involve:

- Enzyme Inhibition : The compound may bind to active sites on enzymes, altering their activity.

- Receptor Modulation : It may interact with receptors to influence signaling pathways.

These interactions can lead to various pharmacological effects that are currently under investigation.

Biological Activity

Recent studies have highlighted several aspects of the biological activity of this compound:

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways.

- Antimicrobial Properties : Research indicates that the compound possesses antimicrobial activity against a range of bacterial strains, potentially due to its ability to disrupt microbial cell membranes.

- Neuroprotective Effects : Some studies suggest that it may have neuroprotective properties, possibly by modulating oxidative stress and inflammation in neuronal cells.

Case Studies

Several case studies illustrate the compound's potential applications:

- Case Study 1 : A study investigated the compound's effect on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined at approximately 15 µM.

- Case Study 2 : In another study focusing on its antimicrobial properties, this compound showed effective inhibition against Staphylococcus aureus with an MIC of 32 µg/mL.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds can be insightful. The following table summarizes key differences:

| Compound Name | Structure Similarity | Antitumor Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| 1-(1-Oxo-1-naphthalenyl)propan-2-one | Moderate | Low | Moderate |

| 1-(1-Oxo-piperidin-2-yl)propan-2-one | Low | High | Low |

Q & A

Q. What established synthetic routes are available for 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione?

The compound is typically synthesized via condensation reactions between substituted phenylpropan-2-one precursors and pyrrolidine-2,5-dione derivatives. A common approach involves nucleophilic acyl substitution, where the ketone group of the phenylpropan-2-yl moiety reacts with the pyrrolidine-dione scaffold under basic or acidic catalysis. For example, derivatives of pyrrolidine-2,5-dione have been prepared using multi-step protocols involving Michael addition or cyclization reactions, as described in studies on structurally analogous compounds .

Q. How is the structural identity of this compound confirmed?

Structural confirmation relies on a combination of analytical techniques:

- X-ray crystallography : Provides definitive proof of molecular geometry and stereochemistry (e.g., bond lengths, angles, and crystal packing) .

- NMR spectroscopy : H and C NMR data verify proton environments and carbon connectivity, with lactam carbonyl signals typically appearing at ~170–175 ppm .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .

Q. What in vitro assays are used to evaluate its biological activity?

Common assays include:

- Antimicrobial activity : Broth microdilution or agar diffusion methods against bacterial/fungal strains .

- Cytotoxicity : MTT or SRB assays on cancer cell lines to assess IC values .

- Enzyme inhibition : Fluorometric or colorimetric assays targeting specific enzymes (e.g., kinases, proteases) .

Q. What safety precautions are required during handling?

Refer to Safety Data Sheets (SDS) for guidelines:

- Use personal protective equipment (PPE: gloves, lab coat, goggles).

- Work in a fume hood to avoid inhalation of dust/aerosols.

- Store in a cool, dry environment away from incompatible reagents (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental NMR data be resolved?

Discrepancies may arise from solvent effects, tautomerism, or dynamic processes. Mitigation strategies include:

- Variable-temperature NMR : Identifies conformational flexibility or exchange broadening .

- Isotopic labeling : N or C labeling clarifies ambiguous assignments .

- Computational modeling : DFT-based chemical shift predictions (e.g., using Gaussian or ADF software) cross-validate experimental data .

Q. What strategies optimize synthesis yield in multi-step protocols?

- Catalyst screening : Use organocatalysts (e.g., proline derivatives) or transition metals (e.g., Pd) to enhance reaction efficiency .

- Purification techniques : Flash chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) improves purity .

- Reaction monitoring : TLC or in situ IR spectroscopy ensures intermediate stability and reaction completion .

Q. How are structure-activity relationships (SAR) analyzed for derivatives?

SAR studies involve:

- Systematic substituent variation : Modify phenyl or pyrrolidine-dione groups to assess impact on bioactivity .

- Computational docking : Molecular docking (e.g., AutoDock Vina) predicts binding modes to target proteins .

- Pharmacophore modeling : Identifies critical functional groups for activity using software like Schrödinger .

Q. How can stability issues in pharmacological studies be addressed?

- Degradation studies : Conduct forced degradation under stress conditions (heat, light, pH extremes) to identify labile moieties .

- Formulation optimization : Use cyclodextrins or liposomal encapsulation to enhance solubility and shelf-life .

- LC-MS/MS monitoring : Quantifies degradation products in biological matrices .

Q. How are novel derivatives characterized using hyphenated techniques?

Q. How are computational models validated for predicting reactivity?

- Benchmarking : Compare predicted reaction pathways (e.g., transition states) with experimental kinetic data .

- Energy profile alignment : Validate DFT-calculated activation energies against empirical Arrhenius parameters .

- Crystallographic validation : Ensure computed bond lengths/angles match XRD-derived geometries .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.